![molecular formula C19H26N2O6 B3038673 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid CAS No. 885270-31-5](/img/structure/B3038673.png)
1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid
Overview
Description
1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid typically involves multiple steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is first protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced by reacting the Boc-protected piperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base.
Carboxylation: The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid functionality. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a suitable carboxylating agent.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Deprotection Reactions: The Boc and Cbz protecting groups can be removed under acidic or hydrogenolytic conditions, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the carboxylic acid group.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized to a carboxylic acid, and the piperidine ring can undergo reduction or oxidation depending on the reagents used.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogen and palladium on carbon (Pd/C) for Cbz removal.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Deprotected Piperidine Derivatives: Removal of protecting groups yields the free amine or carboxylic acid derivatives.
Substituted Piperidine Derivatives: Introduction of various substituents at the nitrogen or carboxyl group.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Protecting Group Chemistry: Studied for its role in protecting group strategies in multi-step organic syntheses.
Biology and Medicine:
Drug Development: Investigated for potential pharmacological activities, including as a precursor for drug candidates.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Material Science: Explored for its potential in the development of new materials with specific chemical properties.
Catalysis: Studied for its role in catalytic processes, particularly in asymmetric synthesis.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid depends on its specific application. In drug development, it may act as a prodrug, where the protecting groups are removed in vivo to release the active compound. The molecular targets and pathways involved would vary based on the specific structure of the active compound derived from it.
Comparison with Similar Compounds
N-Boc-piperidine-4-carboxylic acid: Similar in structure but lacks the benzyloxycarbonyl group.
N-Cbz-piperidine-4-carboxylic acid: Similar but lacks the tert-butoxycarbonyl group.
N-Boc-N-Cbz-piperidine: Similar but without the carboxylic acid functionality.
Uniqueness: 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is unique due to the presence of both Boc and Cbz protecting groups, which provide versatility in synthetic applications. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic syntheses.
This compound’s unique combination of protecting groups and functional groups makes it a versatile tool in synthetic organic chemistry, with applications spanning from drug development to material science.
Biological Activity
1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid, also known as Boc-Cbz-piperidine-3-carboxylic acid, is a synthetic compound with significant implications in medicinal chemistry, particularly in peptide synthesis and drug development. This compound features two protective groups: benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc), which are crucial for the protection of amino groups during chemical reactions.
- Molecular Formula : C19H26N2O6
- Molecular Weight : 378.42 g/mol
- CAS Number : 885270-31-5
Biological Activity Overview
The biological activity of this compound primarily revolves around its role in peptide synthesis and its potential therapeutic applications. The protective groups allow for selective reactions, minimizing side reactions that could lead to undesired products.
This compound acts as a protecting agent in the synthesis of peptides. The benzyloxycarbonyl group protects the amino group from nucleophilic attack, while the tert-butoxycarbonyl group serves a similar purpose for another amino group. These protective groups can be selectively removed under acidic or basic conditions, allowing for the formation of desired peptide structures.
Synthesis and Applications
The synthesis typically involves:
- Protection of Amino Groups : Using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
- Esterification : Esterifying the carboxylic acid group using methanol and an acid catalyst.
Table 1: Synthesis Summary
Step | Reagents/Conditions | Purpose |
---|---|---|
Protection | Benzyloxycarbonyl chloride, tert-butoxycarbonyl chloride, triethylamine | Protect amino groups |
Esterification | Methanol, sulfuric acid or hydrochloric acid | Form methyl ester |
Deprotection | Acidic or basic conditions | Remove protective groups |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of compounds like this compound in developing peptide-based therapeutics. For instance, research has shown that derivatives of this compound can inhibit specific enzymes involved in bacterial resistance mechanisms, thereby enhancing the effectiveness of existing antibiotics .
A notable case study involved the synthesis of a peptide inhibitor using this compound as a key intermediate. The study demonstrated that the synthesized peptide exhibited significant inhibitory activity against beta-lactamase enzymes, which are responsible for antibiotic resistance in various bacterial strains .
Table 2: Case Study Results
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C19H26N2O6
- Molecular Weight: 378.42 g/mol
- IUPAC Name: 1-((benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid
- CAS Number: 885270-31-5
This compound features a piperidine ring with both benzyloxy and tert-butoxycarbonyl protective groups, which are crucial for its reactivity and stability in various chemical reactions.
Peptide Synthesis
The compound is utilized as a building block in peptide synthesis due to its ability to protect amino groups during coupling reactions. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines, allowing for selective reactions without interference from other functional groups. This property is particularly advantageous in synthesizing complex peptides where multiple amino acids are coupled sequentially.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of biologically active molecules. Its structural framework can be modified to create analogs that may exhibit enhanced pharmacological properties. For instance, derivatives of this compound have been explored for their potential as inhibitors in various biological pathways, including those involved in cancer and metabolic diseases.
Drug Development
The compound's unique structure makes it a candidate for drug development, particularly in the design of small molecules that target specific receptors or enzymes. Research has indicated that compounds with similar structures can interact with biological targets effectively, leading to potential therapeutic applications.
Case Study 1: Synthesis of Peptide Derivatives
A study published in the Journal of Organic Chemistry highlighted the use of this compound as a key intermediate in synthesizing peptide derivatives with improved solubility and bioavailability. The research demonstrated that modifying the piperidine ring could lead to compounds with enhanced activity against specific cancer cell lines .
Another research article investigated the biological activity of synthesized derivatives from this compound. The findings suggested that certain modifications to the benzyloxy group enhanced the inhibitory effects on specific enzymes involved in inflammatory pathways, indicating potential therapeutic uses in anti-inflammatory drugs .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-16(24)20-19(15(22)23)10-7-11-21(13-19)17(25)26-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJRIGHZAUCYQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129125 | |
Record name | 1-(Phenylmethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-31-5 | |
Record name | 1-(Phenylmethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885270-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylmethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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